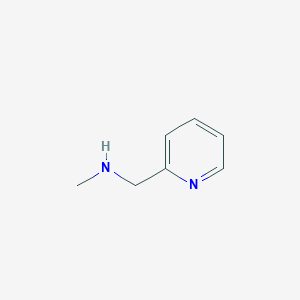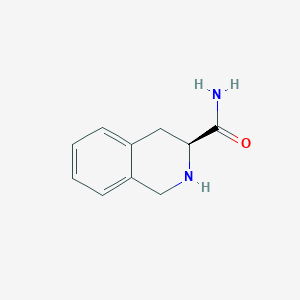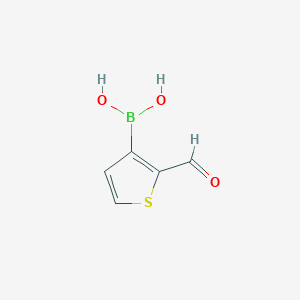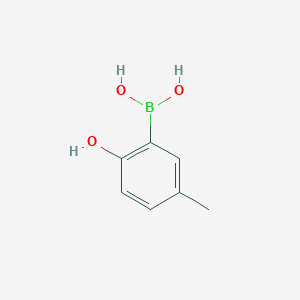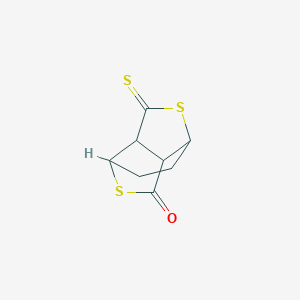
1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THTT is a heterocyclic compound that has a thienothiophene core structure. It was first synthesized in 1972 by N. A. Petrukhina and V. V. Turova. THTT has a wide range of potential applications in scientific research due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of THTT is not fully understood. However, it is believed that THTT acts as an electron donor and can participate in various electron transfer reactions. THTT has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemische Und Physiologische Effekte
THTT has been shown to exhibit various biochemical and physiological effects. THTT has been shown to have antiviral activity against the herpes simplex virus. THTT has also been shown to inhibit the growth of cancer cells in vitro. THTT has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using THTT in lab experiments is its unique structure, which allows for the synthesis of novel materials and bioactive compounds. However, the synthesis of THTT can be challenging, and the yield of THTT can be low. Additionally, the mechanism of action of THTT is not fully understood, which may limit its potential applications in certain scientific research fields.
Zukünftige Richtungen
There are several future directions for the study of THTT. One potential direction is the synthesis of novel materials using THTT as a building block. Another potential direction is the development of new bioactive compounds using THTT as a starting material. Additionally, further studies are needed to fully understand the mechanism of action of THTT and its potential applications in various scientific research fields.
In conclusion, THTT is a heterocyclic compound with a thienothiophene core structure that has gained significant attention in recent years due to its potential applications in scientific research. The synthesis of THTT can be achieved through various methods, and it has been extensively studied for its potential applications in material science, organic chemistry, and biochemistry. THTT has been shown to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of THTT, including the synthesis of novel materials and the development of new bioactive compounds.
Synthesemethoden
The synthesis of THTT can be achieved through various methods, including the reaction of 2,5-dimethylthiophene with maleic anhydride in the presence of a catalyst, or the reaction of 2,5-dimethylthiophene with 1,4-benzoquinone in the presence of a catalyst. The yield of THTT can be improved by using a solvent such as toluene or xylene.
Wissenschaftliche Forschungsanwendungen
THTT has been extensively studied for its potential applications in various scientific research fields, including material science, organic chemistry, and biochemistry. THTT has been used as a building block for the synthesis of novel materials, such as organic semiconductors and conductive polymers. THTT has also been used as a starting material for the synthesis of various bioactive compounds, such as antiviral and anticancer agents.
Eigenschaften
CAS-Nummer |
129679-51-2 |
|---|---|
Produktname |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo- |
Molekularformel |
C8H8OS3 |
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
9-sulfanylidene-5,10-dithiatricyclo[5.3.0.04,8]decan-6-one |
InChI |
InChI=1S/C8H8OS3/c9-7-5-3-1-2-4(11-7)6(5)8(10)12-3/h3-6H,1-2H2 |
InChI-Schlüssel |
PSJHEFDQZXRQHY-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1SC3=O)C(=S)S2 |
Kanonische SMILES |
C1CC2C3C(C1SC3=O)C(=S)S2 |
Synonyme |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



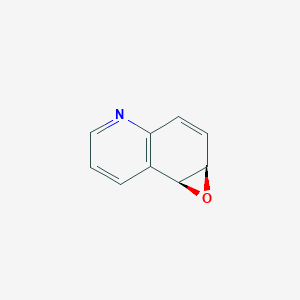



![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)

